Cas no 894003-20-4 (2-(3-{(2-chlorophenyl)carbamoylcarbonyl}-1H-indol-1-yl)-N,N-diethylacetamide)

2-(3-{(2-chlorophenyl)carbamoylcarbonyl}-1H-indol-1-yl)-N,N-diethylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-(3-{(2-chlorophenyl)carbamoylcarbonyl}-1H-indol-1-yl)-N,N-diethylacetamide
- N-(2-chlorophenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide
- AKOS024619123
- 894003-20-4
- 2-(3-{[(2-chlorophenyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide
- F2001-0126
- N-(2-chlorophenyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
-
- インチ: 1S/C22H22ClN3O3/c1-3-25(4-2)20(27)14-26-13-16(15-9-5-8-12-19(15)26)21(28)22(29)24-18-11-7-6-10-17(18)23/h5-13H,3-4,14H2,1-2H3,(H,24,29)
- InChIKey: BMXGQLVJVNYOMC-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=CC=C1Cl)(=O)C(C1C2=C(N(CC(N(CC)CC)=O)C=1)C=CC=C2)=O
計算された属性
- せいみつぶんしりょう: 411.1349693g/mol
- どういたいしつりょう: 411.1349693g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 29
- 回転可能化学結合数: 7
- 複雑さ: 610
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 71.4Ų
2-(3-{(2-chlorophenyl)carbamoylcarbonyl}-1H-indol-1-yl)-N,N-diethylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2001-0126-30mg |
2-(3-{[(2-chlorophenyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide |
894003-20-4 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F2001-0126-40mg |
2-(3-{[(2-chlorophenyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide |
894003-20-4 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F2001-0126-10μmol |
2-(3-{[(2-chlorophenyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide |
894003-20-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F2001-0126-20μmol |
2-(3-{[(2-chlorophenyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide |
894003-20-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F2001-0126-1mg |
2-(3-{[(2-chlorophenyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide |
894003-20-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F2001-0126-3mg |
2-(3-{[(2-chlorophenyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide |
894003-20-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F2001-0126-2μmol |
2-(3-{[(2-chlorophenyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide |
894003-20-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F2001-0126-5mg |
2-(3-{[(2-chlorophenyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide |
894003-20-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F2001-0126-10mg |
2-(3-{[(2-chlorophenyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide |
894003-20-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F2001-0126-5μmol |
2-(3-{[(2-chlorophenyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide |
894003-20-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 |
2-(3-{(2-chlorophenyl)carbamoylcarbonyl}-1H-indol-1-yl)-N,N-diethylacetamide 関連文献
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
2-(3-{(2-chlorophenyl)carbamoylcarbonyl}-1H-indol-1-yl)-N,N-diethylacetamideに関する追加情報
Research Briefing on 2-(3-{(2-chlorophenyl)carbamoylcarbonyl}-1H-indol-1-yl)-N,N-diethylacetamide (CAS: 894003-20-4)
The compound 2-(3-{(2-chlorophenyl)carbamoylcarbonyl}-1H-indol-1-yl)-N,N-diethylacetamide (CAS: 894003-20-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique indole-based structure, has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological pathways. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, providing valuable insights for future drug development.
Recent advancements in the synthesis of 2-(3-{(2-chlorophenyl)carbamoylcarbonyl}-1H-indol-1-yl)-N,N-diethylacetamide have highlighted improved yield and purity through optimized reaction conditions. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm the structural integrity of the compound. These methodological refinements are critical for ensuring reproducibility and scalability in industrial applications.
Pharmacological evaluations of 2-(3-{(2-chlorophenyl)carbamoylcarbonyl}-1H-indol-1-yl)-N,N-diethylacetamide have revealed its efficacy in targeting specific receptor systems. In vitro studies demonstrate its high affinity for certain G-protein-coupled receptors (GPCRs), which are implicated in various neurological and metabolic disorders. Preliminary in vivo data suggest favorable pharmacokinetic profiles, including adequate bioavailability and metabolic stability, making it a viable candidate for further preclinical development.
Mechanistic studies have elucidated the compound's role in modulating intracellular signaling pathways. Specifically, 2-(3-{(2-chlorophenyl)carbamoylcarbonyl}-1H-indol-1-yl)-N,N-diethylacetamide has been shown to inhibit key enzymes involved in inflammatory responses, positioning it as a potential therapeutic agent for autoimmune diseases. Additionally, its interaction with specific ion channels has sparked interest in its application for pain management and neuroprotection.
Despite these promising findings, challenges remain in the clinical translation of 2-(3-{(2-chlorophenyl)carbamoylcarbonyl}-1H-indol-1-yl)-N,N-diethylacetamide. Issues such as off-target effects and long-term toxicity require further investigation. Ongoing research aims to address these gaps through structure-activity relationship (SAR) studies and the development of derivatives with enhanced selectivity and safety profiles.
In conclusion, 2-(3-{(2-chlorophenyl)carbamoylcarbonyl}-1H-indol-1-yl)-N,N-diethylacetamide represents a compelling area of research in chemical biology and drug discovery. Its multifaceted pharmacological properties and mechanistic versatility underscore its potential as a lead compound for various therapeutic indications. Continued exploration of its biological effects and optimization of its chemical properties will be pivotal in advancing its clinical applicability.
894003-20-4 (2-(3-{(2-chlorophenyl)carbamoylcarbonyl}-1H-indol-1-yl)-N,N-diethylacetamide) 関連製品
- 1071989-28-0(2-Methyl-4-(pyridin-3-yl)benzenamine)
- 1346707-69-4(Ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate)
- 1600375-81-2(2-(1-ethyl-1H-pyrazol-5-yl)cyclopropan-1-amine)
- 1708250-34-3(5-Nitro-2-(2-trifluoromethyl-phenyl)-2H-[1,2,3]triazole-4-carboxylic acid)
- 2199302-27-5(1-{4-[(6-Methylpyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one)
- 1993-63-1(5-Fluoro-2-methoxypyrimidin-4-amine)
- 104391-53-9(Ethyl 5-chloro-4-cyano-2-methoxybenzoate)
- 2229513-28-2(tert-butyl N-2-(1-amino-2-methylpropan-2-yl)-5-methoxyphenylcarbamate)
- 1895-26-7(Bis2-(perfluorodecyl)ethyl Phosphate)
- 886366-96-7(4-(4-Fluorophenyl)thiazole-2-carboxylic Acid)




